
1-Trimethylsilyl-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Trimethylsilyl-1-propanol is an organic compound with the molecular formula C6H16OSi . It is characterized by the presence of a trimethylsilyl group attached to a propanol backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Trimethylsilyl-1-propanol can be synthesized through the reaction of trimethylsilyl chloride with propanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency[2][2].
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products[2][2].
Analyse Des Réactions Chimiques
Types of Reactions: 1-Trimethylsilyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to yield different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
1-Trimethylsilyl-1-propanol has a wide range of applications in scientific research, including:
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Trimethylsilyl-1-propanol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it useful in different chemical reactions. The pathways involved often include the formation of silyl ethers and other silicon-containing intermediates .
Comparaison Avec Des Composés Similaires
- 1-Trimethylsilyl-1-propyne
- 3-Trimethylsilyl-1-propanol
- Trimethylsilyl chloride
Uniqueness: 1-Trimethylsilyl-1-propanol is unique due to its specific structure, which combines the properties of both a silyl group and a propanol backbone. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Propriétés
Numéro CAS |
121386-64-9 |
|---|---|
Formule moléculaire |
C6H16OSi |
Poids moléculaire |
132.28 g/mol |
Nom IUPAC |
1-trimethylsilylpropan-1-ol |
InChI |
InChI=1S/C6H16OSi/c1-5-6(7)8(2,3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
MRIZSIHYYFFEHM-UHFFFAOYSA-N |
SMILES |
CCC(O)[Si](C)(C)C |
SMILES canonique |
CCC(O)[Si](C)(C)C |
Synonymes |
1-TMS-1-PR 1-trimethylsilyl-1-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


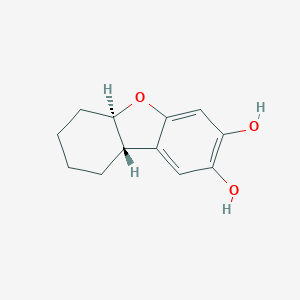
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)
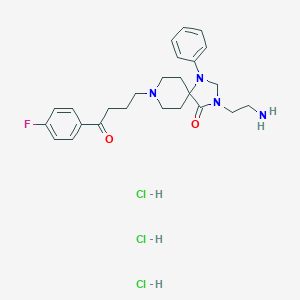
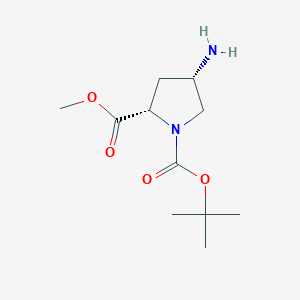
![(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B53896.png)
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)

![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)
![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)

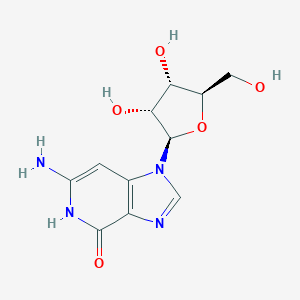
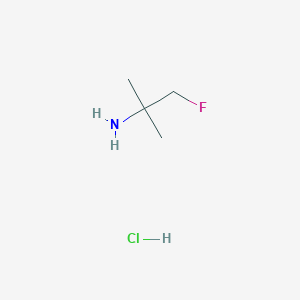
![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
